1,3-Dihydronaphtho[1,2-c]furan-1-ol
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Overview
Description
1,3-Dihydronaphtho[1,2-c]furan-1-ol is a compound belonging to the class of dihydronaphthofurans, which are arene ring-fused furans. These compounds are significant due to their presence in various natural and synthetic products with notable biological and pharmacological activities .
Preparation Methods
The synthesis of 1,3-Dihydronaphtho[1,2-c]furan-1-ol can be achieved through several methods:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents under specific conditions.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures within the compound.
Friedel–Crafts Reactions: These are catalyzed by acids and involve the alkylation or acylation of aromatic rings.
Wittig and Claisen Rearrangements: These are specific types of organic reactions used to form carbon-carbon bonds.
Chemical Reactions Analysis
1,3-Dihydronaphtho[1,2-c]furan-1-ol undergoes various chemical reactions:
Scientific Research Applications
1,3-Dihydronaphtho[1,2-c]furan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dihydronaphtho[1,2-c]furan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1,3-Dihydronaphtho[1,2-c]furan-1-ol can be compared with other similar compounds such as:
2,3-Dihydronaphtho[1,2-b]furan: This compound has a similar structure but differs in the position of the furan ring.
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: This compound has additional functional groups and a different biological activity profile.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
89005-09-4 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,3-dihydrobenzo[g][2]benzofuran-1-ol |
InChI |
InChI=1S/C12H10O2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6,12-13H,7H2 |
InChI Key |
GZPWUYCRFLHELX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(O1)O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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